molecular formula C11H13IO3 B3184944 3-Iodo-4-(isopropoxymethyl)benzoic acid CAS No. 1131614-21-5

3-Iodo-4-(isopropoxymethyl)benzoic acid

Cat. No.: B3184944
CAS No.: 1131614-21-5
M. Wt: 320.12 g/mol
InChI Key: QLKYLIUQQCVGJU-UHFFFAOYSA-N
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Description

3-Iodo-4-(isopropoxymethyl)benzoic acid (CAS: 1131614-21-5) is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₃IO₃ and a molecular weight of 320.12 g/mol. Its structure features an iodine atom at the 3-position and an isopropoxymethyl group (-CH₂-O-iPr) at the 4-position of the benzene ring. This compound is recognized as a versatile small-molecule scaffold for chemical synthesis, particularly in pharmaceutical and materials science research .

Properties

CAS No.

1131614-21-5

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

3-iodo-4-(propan-2-yloxymethyl)benzoic acid

InChI

InChI=1S/C11H13IO3/c1-7(2)15-6-9-4-3-8(11(13)14)5-10(9)12/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

QLKYLIUQQCVGJU-UHFFFAOYSA-N

SMILES

CC(C)OCC1=C(C=C(C=C1)C(=O)O)I

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)C(=O)O)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-iodo-4-(isopropoxymethyl)benzoic acid with its analogs:

Compound Name CAS Number Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1131614-21-5 -CH₂-O-iPr C₁₁H₁₃IO₃ 320.12 High steric bulk; scaffold for MOFs
3-Iodo-4-methoxybenzoic acid 68507-19-7 -OCH₃ C₈H₇IO₃ 278.05 Smaller substituent; higher solubility
3-Iodo-4-isopropoxybenzoic acid 856167-47-0 -O-iPr C₁₀H₁₁IO₃ 306.10 Intermediate lipophilicity; used in drug intermediates
3-Iodo-4-(trifluoromethoxy)benzoic acid 1110709-70-0 -OCF₃ C₈H₄F₃IO₃ 332.02 Electron-withdrawing group; enhanced acidity
3-Iodo-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid 1131614-89-5 -O-CH₂-(tetrahydropyran) C₁₃H₁₅IO₄ 362.16 Bulky substituent; potential CNS applications

Key Observations :

  • Electronic Effects : The trifluoromethoxy group (-OCF₃) in the analog 1110709-70-0 is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted ~3.92) compared to the electron-donating isopropoxymethyl group .
  • Solubility : Smaller substituents (e.g., -OCH₃) improve aqueous solubility, while bulky groups (e.g., tetrahydropyran-methoxy) enhance lipid solubility, impacting bioavailability .

Toxicity and QSTR Predictions

A quantitative structure-toxicity relationship (QSTR) study on benzoic acid derivatives identified 0JA (zero-order connectivity index) and 1JA (first-order connectivity index) as critical predictors of oral LD₅₀ in mice . While specific data for this compound is unavailable, its higher molecular connectivity indices (due to branched substituents) may correlate with moderate acute toxicity , similar to other iodinated analogs. For example:

    Q & A

    Q. What computational methods predict the compound’s behavior in catalytic systems?

    • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model transition states in cross-coupling reactions. Compare predicted activation energies with experimental yields .

    Q. How does the isopropoxymethyl group influence crystallinity and polymorphism?

    • Methodological Answer : Conduct X-ray diffraction on single crystals grown via slow evaporation. Compare with analogs lacking the isopropoxymethyl group to assess packing efficiency and hydrogen-bonding patterns .

    Q. What methodologies assess the compound’s compatibility with polymer matrices for material science applications?

    • Methodological Answer : Use DSC (differential scanning calorimetry) to study glass transition temperatures (Tg) in polymer blends. Evaluate iodine’s role as a flame retardant via TGA (thermogravimetric analysis) under nitrogen .

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